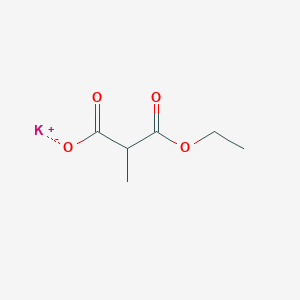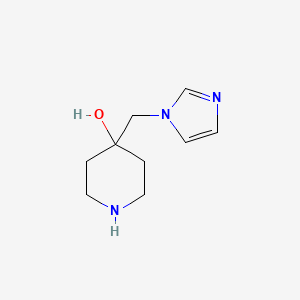
(3-Amino-adamantan-1-yl)-acetic acid
説明
科学的研究の応用
Adamantane Derivatives in Neurodegenerative Disease Treatment
Adamantane derivatives, such as amantadine and memantine, have been widely studied for their therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's. These compounds interact with various neurotransmitter systems, showing promise in modulating neurotropic and inflammatory pathways. The pharmacological profile of adamantane-based scaffolds highlights their potential against neurodegenerative conditions, surpassing well-known treatments in some aspects (Dembitsky, Gloriozova, & Poroikov, 2020).
Antimicrobial Properties
Research on adamantane derivatives has also explored their antimicrobial capabilities. For instance, studies on acetic acid and its derivatives, including those related to adamantane structures, have shown effectiveness in microbial inhibition. These properties make adamantane derivatives potential candidates for applications in biopreservation and as additives in food and pharmaceutical formulations to control microbial growth (Reis, Paula, Casarotti, & Penna, 2012).
Biomedical Applications
The structural uniqueness of adamantane and its derivatives lends them to a variety of biomedical applications. Highly branched polymers based on poly(amino acid)s, for example, have been recognized for their potential in drug and gene delivery systems due to their biocompatibility and biodegradability. Adamantane's capability to form branched structures makes it a suitable candidate for developing delivery vehicles for therapeutic agents (Thompson & Scholz, 2021).
Environmental and Industrial Applications
In the environmental and industrial sectors, adamantane derivatives have been examined for their role in water treatment and corrosion inhibition. Their complexing properties with metals can be utilized in the removal of heavy metals from wastewater, showcasing their environmental significance (Kitis, 2004).
Safety and Hazards
作用機序
Target of Action
Adamantane derivatives are known to have a wide range of applications in medicinal chemistry . For instance, amantadine, an adamantane derivative, has potent anti-Influenza A activity .
Mode of Action
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
Adamantane derivatives are known to interact with various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
It’s known that the introduction of an adamantane fragment into the molecules of hypoglycemic ureas, anabolic steroids, and nucleosides has improved their pharmacokinetics, increased lipophilicity, and enhanced stability .
Result of Action
Adamantane derivatives are known to have a wide range of effects depending on their specific functional groups .
Action Environment
The stability and reactivity of adamantane derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical entities .
特性
IUPAC Name |
2-(3-amino-1-adamantyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPWECOFXFMAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331248 | |
| Record name | 2-(3-amino-1-adamantyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809995 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3-Amino-adamantan-1-yl)-acetic acid | |
CAS RN |
103360-61-8 | |
| Record name | 2-(3-amino-1-adamantyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




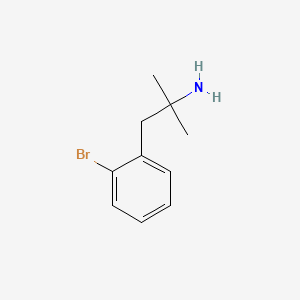
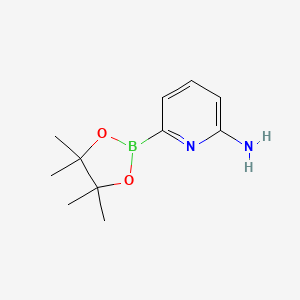
![1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3075607.png)


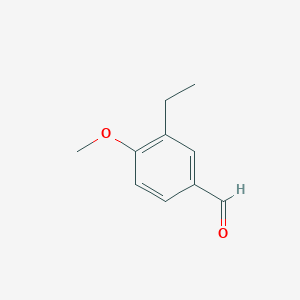
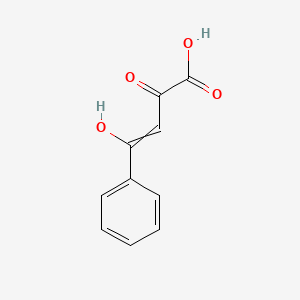
![2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3075654.png)
![[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075657.png)
![[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075668.png)
